Fmoc-D-glutamic acid γ-allyl ester

Solid-Phase Peptide Synthesis Orthogonal Protection Side-Chain Modification

Inconsistent chiral purity or inadvertent L-isomer contamination in generic Fmoc-glutamate derivatives compromises peptide stereochemistry and on-resin orthogonal modification workflows. Fmoc-D-Glu(OAll)-OH (CAS 204251-33-2) resolves this with defined D-configuration and truly orthogonal γ-allyl ester protection. • Enables selective Pd(0)-catalyzed side-chain deprotection independent of Fmoc/TFA cleavage cycles. • Supports on-resin lactamization and site-specific bioconjugation without stereochemical scrambling. • Supplied with verified chiral purity for reproducible diastereomeric peptide pair construction.

Molecular Formula
Molecular Weight 409.5
Cat. No. B1580464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-glutamic acid γ-allyl ester
Molecular Weight409.5
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-D-Glu(OAll)-OH: Site-Specific Orthogonal SPPS Building Block


Fmoc-D-glutamic acid γ-allyl ester, commonly abbreviated as Fmoc-D-Glu(OAll)-OH (CAS 204251-33-2), is a protected amino acid derivative specifically designed for Fmoc-based solid-phase peptide synthesis (SPPS). It features a base-labile Fmoc (9-fluorenylmethoxycarbonyl) group protecting the α-amino group and a palladium-labile allyl ester protecting the γ-carboxyl side chain . With a molecular weight of 409.43 g/mol and a molecular formula of C23H23NO6, this D-isomer is a critical reagent for constructing peptides requiring precise, site-specific side-chain modifications while maintaining the desired stereochemistry [1]. The orthogonal nature of its two protecting groups allows for the selective, on-resin exposure and subsequent modification of the glutamic acid side chain without interfering with standard SPPS elongation or final cleavage procedures .

Fmoc-D-Glu(OAll)-OH: Unmatched Orthogonal Specificity


Simple in-class substitution with a different glutamic acid derivative will compromise the intended research or industrial outcome. First, substitution with the L-isomer (Fmoc-L-Glu(OAll)-OH, CAS 133464-46-7) inverts the peptide's stereochemistry, which has been shown to alter biological activity, receptor binding, and proteolytic stability . Second, replacing the γ-allyl ester with the more common acid-labile γ-t-butyl ester (Fmoc-D-Glu(OtBu)-OH) forfeits the critical orthogonal protection strategy . The allyl group's stability to both piperidine (Fmoc removal) and trifluoroacetic acid (TFA) (global deprotection/cleavage) is essential for on-resin side-chain modifications, a feature the t-butyl ester lacks . Third, substituting with the α-allyl ester isomer (Fmoc-D-Glu-OAll, CAS 204251-86-5) is also invalid; it protects the main-chain carboxyl, not the side-chain, precluding the intended site-specific functionalization of the γ-carboxyl group .

Fmoc-D-Glu(OAll)-OH: Supporting Evidence


Orthogonal Stability in SPPS Cleavage

The defining technical advantage of Fmoc-D-Glu(OAll)-OH is the complete orthogonality of its γ-allyl ester group to the acidic conditions of final peptide cleavage. In contrast, the γ-t-butyl ester (OtBu) in Fmoc-D-Glu(OtBu)-OH is labile to the TFA cocktails (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) used for global deprotection and resin cleavage, rendering it unusable for on-resin side-chain manipulation. The allyl ester remains fully intact during Fmoc removal (20% piperidine in DMF) and acidic cleavage, enabling a true third orthogonal dimension .

Solid-Phase Peptide Synthesis Orthogonal Protection Side-Chain Modification

Stereochemical Purity by Chiral HPLC

Procurement of the correct isomer is critical for biological studies. The D-isomer (Fmoc-D-Glu(OAll)-OH) can be analytically distinguished and its purity verified against its L-counterpart (Fmoc-L-Glu(OAll)-OH) using chiral HPLC. The difference in retention time between the two enantiomers under standardized conditions is a verifiable quality metric to ensure the correct stereoisomer is supplied .

Chiral Peptides Stereochemistry Analytical Quality Control

Positional Isomer Specificity: γ- vs. α-Allyl Protection

The compound Fmoc-D-glutamic acid γ-allyl ester (CAS 204251-33-2) is specifically designed to protect the side-chain γ-carboxyl group. Its positional isomer, Fmoc-D-glutamic acid α-allyl ester (Fmoc-D-Glu-OAll, CAS 204251-86-5), protects the main-chain α-carboxyl group. This difference dictates their completely distinct roles in SPPS: the γ-allyl ester enables side-chain modification, while the α-allyl ester is used for anchoring to the resin or for subsequent main-chain elongation .

Site-Specific Conjugation Peptide Functionalization Solid-Phase Peptide Synthesis

Fmoc-D-Glu(OAll)-OH: Key Application Scenarios


Cyclic D-Peptide Synthesis for Enhanced Stability

Fmoc-D-glutamic acid γ-allyl ester is the ideal building block for the on-resin cyclization of peptides. The orthogonal stability of its γ-allyl ester group, as established in Section 3, allows for the selective, palladium-catalyzed deprotection of the γ-carboxyl group on the solid support. This enables a subsequent on-resin lactamization reaction (e.g., head-to-tail or side-chain-to-side-chain) to create cyclic peptides. The use of the D-isomer confers increased resistance to proteolytic degradation compared to all-L cyclic peptides .

Site-Specific Peptide Conjugation

This compound is a cornerstone for creating precisely defined peptide conjugates. The orthogonal stability of the γ-allyl ester to both piperidine and TFA (see Section 3) allows for the sequential deprotection of the Fmoc group (for chain elongation) and the global deprotection of other acid-labile side chains. The γ-allyl group is then removed with Pd(0) in the presence of a scavenger, exposing a single, unique γ-carboxyl group for site-specific conjugation to a drug payload, fluorophore, or affinity tag without interference from other functional groups .

SAR Studies via Stereochemical Inversion

To systematically probe the influence of a single chiral center on a peptide's biological activity, researchers require both the D- and L-isomers of a building block. Fmoc-D-glutamic acid γ-allyl ester, when compared directly to its L-counterpart (Fmoc-L-Glu(OAll)-OH, CAS 133464-46-7), provides the essential tool to create diastereomeric peptide pairs. This allows for the direct, quantitative assessment of how this specific D-amino acid substitution affects key parameters such as receptor binding affinity (IC50/Kd), functional potency (EC50), and metabolic half-life .

Constrained Turn Peptidomimetics

The D-configuration of Fmoc-D-Glu(OAll)-OH is frequently employed to induce specific secondary structural motifs, such as β-turns or γ-turns, within a peptide sequence. When combined with the orthogonal protection of the γ-allyl ester, this building block enables the construction of conformationally constrained peptidomimetics with enhanced target specificity. This approach is particularly valuable in medicinal chemistry programs aimed at developing potent and selective peptide-based therapeutics .

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